N'-hydroxy-3-methylbutanimidamide

Description

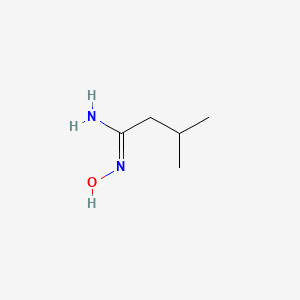

N'-Hydroxy-3-methylbutanimidamide is an amidine derivative characterized by a hydroxy group attached to the N'-position and a methyl substituent at the third carbon of the butanimidamide backbone. The compound’s core structure (C₅H₁₁N₂O) enables diverse functionalization, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

N'-hydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHNGLOSGQQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of N’-hydroxy-3-methylbutanimidamide involves synthetic routes that typically include the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions to yield N’-hydroxy-3-methylbutanimidamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-hydroxy-3-methylbutanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N’-hydroxy-3-methylbutanimidamide can yield corresponding oximes, while reduction can lead to the formation of amines .

Scientific Research Applications

N’-hydroxy-3-methylbutanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antioxidant agent . Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable compound for further research in drug development . Additionally, it is used in industrial applications for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N'-hydroxy-3-methylbutanimidamide, highlighting variations in substituents, molecular weight, and applications:

Functional Group Influence on Reactivity and Properties

- Electron-Withdrawing Groups : Ethoxy (in 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide) and benzylsulfanyl substituents alter electronic distribution, affecting hydrogen-bonding capacity and metal-chelation properties .

- Salt Forms : Hydrochloride derivatives (e.g., N'-Hydroxy-2-methylbutanimidamide HCl) improve aqueous solubility, critical for biological assays or catalytic applications .

Comparison with Hydroxamic Acids

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) share the N-hydroxy motif but feature an amide group instead of an amidine. Key differences include:

- Acidity : Amidines (pKa ~11–12) are less acidic than hydroxamic acids (pKa ~8–9), impacting their metal-binding efficiency and antioxidant activity .

- Biological Activity : Hydroxamic acids are widely studied as histone deacetylase (HDAC) inhibitors, whereas amidine derivatives like this compound are less explored in this context .

Physicochemical Properties and Computational Predictions

Biological Activity

N'-Hydroxy-3-methylbutanimidamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a hydroxylamine moiety attached to a 3-methylbutanamide backbone. The synthesis of this compound typically involves the reaction of 3-methylbutanamide with hydroxylamine under acidic or basic conditions, yielding this compound as a product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways involved in cancer and metabolic diseases.

1. Protein Tyrosine Phosphatase Inhibition

Recent research indicates that this compound exhibits significant inhibitory activity against PTPs, particularly PTPN1 and PTPN2. These enzymes are implicated in the regulation of insulin signaling and cancer progression. The inhibition of these phosphatases can enhance insulin sensitivity and promote apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in increased phosphorylation of insulin receptor substrates, suggesting enhanced insulin signaling pathways.

2. Anticancer Activity

The compound has shown promise in various cancer models. In vitro assays indicated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

These results suggest that this compound may induce apoptosis through mitochondrial dysfunction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

3. Antidiabetic Properties

In addition to its anticancer effects, this compound has been evaluated for its antidiabetic potential. It inhibits key enzymes involved in glucose metabolism, including α-amylase and α-glucosidase.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 15 |

| α-Glucosidase | 20 |

This inhibition can lead to reduced glucose absorption in the intestine, thereby lowering blood glucose levels.

Research Findings

A comprehensive study published in Pharmacological Research highlighted the diverse biological activities of this compound:

- Cytotoxicity : The compound showed selective cytotoxicity against tumor cells while sparing normal cells.

- Mechanistic Insights : The activation of apoptotic pathways was confirmed through Western blot analysis showing increased levels of pro-apoptotic proteins.

4. Safety and Toxicology

Safety assessments are critical for any therapeutic compound. Preliminary toxicity studies indicate that this compound has a favorable safety profile with low toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.